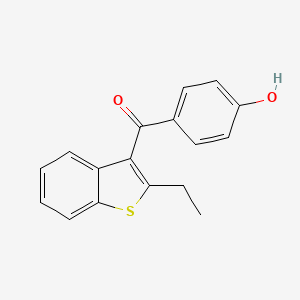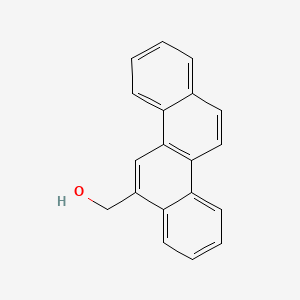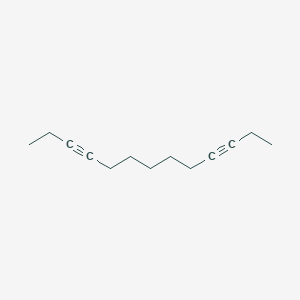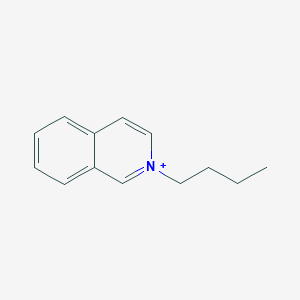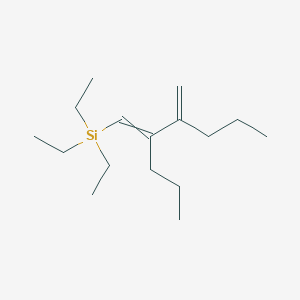
Triethyl(3-methylidene-2-propylhex-1-en-1-yl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethyl(3-methylidene-2-propylhex-1-en-1-yl)silane is an organosilicon compound characterized by its unique structure, which includes a silicon atom bonded to a triethyl group and a complex hydrocarbon chain. This compound is notable for its applications in organic synthesis and its role as a precursor to various silyl ethers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(3-methylidene-2-propylhex-1-en-1-yl)silane typically involves the hydrosilylation of alkenes. This process can be catalyzed by transition metals such as platinum, rhodium, or cobalt. The reaction conditions often include:
Temperature: Moderate temperatures around 25-100°C.
Solvent: Common solvents include toluene or hexane.
Catalyst: Transition metal catalysts like platinum or rhodium complexes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves:
Catalyst Optimization: Using highly efficient catalysts to minimize by-products.
Reaction Control: Precise control of temperature and pressure to ensure consistent product quality.
化学反应分析
Types of Reactions
Triethyl(3-methylidene-2-propylhex-1-en-1-yl)silane undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form silanols or siloxanes.
Reduction: Acts as a reducing agent in the presence of suitable catalysts.
Substitution: Can participate in nucleophilic substitution reactions to form different silyl derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in hydrogen atmosphere.
Substitution: Nucleophiles like alkoxides or amines in the presence of a base.
Major Products
Oxidation Products: Silanols, siloxanes.
Reduction Products: Hydrocarbons, silyl ethers.
Substitution Products: Various silyl derivatives depending on the nucleophile used.
科学研究应用
Triethyl(3-methylidene-2-propylhex-1-en-1-yl)silane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable silyl ethers.
Industry: Utilized in the production of silicone-based materials and coatings.
作用机制
The mechanism of action of Triethyl(3-methylidene-2-propylhex-1-en-1-yl)silane involves its ability to donate or accept electrons during chemical reactions. The silicon atom, with its vacant d-orbitals, can participate in various bonding interactions, making it a versatile reagent in organic synthesis. The molecular targets and pathways include:
Hydrosilylation: Involves the addition of silicon-hydrogen bonds across carbon-carbon multiple bonds.
Reduction: Silicon acts as a reducing agent, facilitating the reduction of various functional groups.
相似化合物的比较
Similar Compounds
Triethylsilane: Another organosilicon compound with similar reducing properties.
Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane: Shares structural similarities but differs in reactivity and applications.
Uniqueness
Triethyl(3-methylidene-2-propylhex-1-en-1-yl)silane is unique due to its specific structure, which imparts distinct reactivity patterns and applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both academic and industrial research.
属性
CAS 编号 |
40962-08-1 |
|---|---|
分子式 |
C16H32Si |
分子量 |
252.51 g/mol |
IUPAC 名称 |
triethyl-(3-methylidene-2-propylhex-1-enyl)silane |
InChI |
InChI=1S/C16H32Si/c1-7-12-15(6)16(13-8-2)14-17(9-3,10-4)11-5/h14H,6-13H2,1-5H3 |
InChI 键 |
WFVZNHKARASTPA-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=C)C(=C[Si](CC)(CC)CC)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


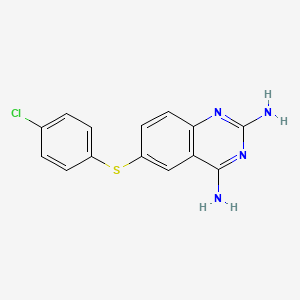
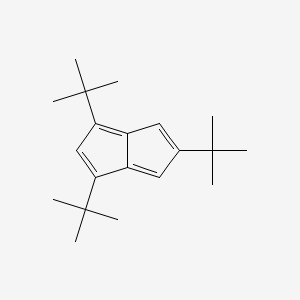
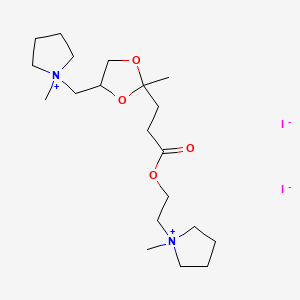
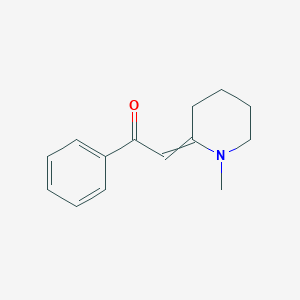
![1-[(Dimethylamino)(methoxy)phosphoryl]-2-methylprop-1-en-1-yl 2,2-dimethylpropanoate](/img/structure/B14665375.png)
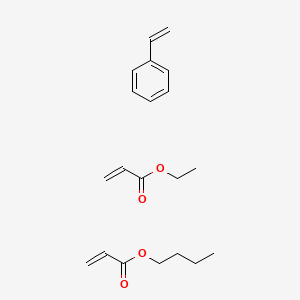
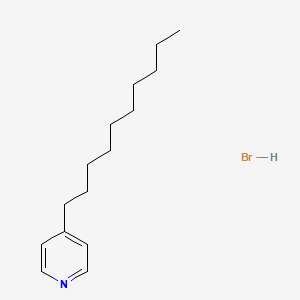
![(1E)-N,N'-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide](/img/structure/B14665393.png)
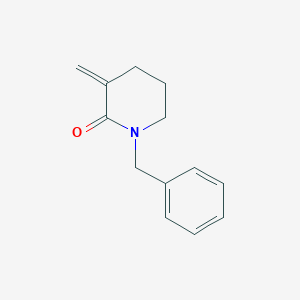
![5,7-Bis[1-(acetyloxy)ethyl]-9-oxo-9H-xanthene-2-carboxylic acid](/img/structure/B14665415.png)
